Pde11A4-IN-1

Description

Properties

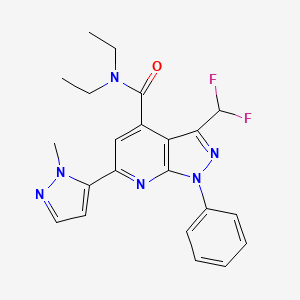

Molecular Formula |

C22H22F2N6O |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

3-(difluoromethyl)-N,N-diethyl-6-(2-methylpyrazol-3-yl)-1-phenylpyrazolo[5,4-b]pyridine-4-carboxamide |

InChI |

InChI=1S/C22H22F2N6O/c1-4-29(5-2)22(31)15-13-16(17-11-12-25-28(17)3)26-21-18(15)19(20(23)24)27-30(21)14-9-7-6-8-10-14/h6-13,20H,4-5H2,1-3H3 |

InChI Key |

YFJNYMCLZGUFEA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C(F)F)C4=CC=NN4C |

Origin of Product |

United States |

Foundational & Exploratory

Pde11A4-IN-1 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of PDE11A4 Inhibitors

Introduction

Phosphodiesterase 11A4 (PDE11A4) is a critical enzyme in the regulation of intracellular signaling cascades. As a member of the phosphodiesterase (PDE) superfamily, its primary function is the hydrolysis of the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are essential second messengers in a myriad of physiological processes.[1][2] PDE11A4 is unique among PDEs due to its restricted expression in the brain, primarily within the hippocampal formation, a region integral to learning and memory.[3][4] This localized expression profile makes PDE11A4 an attractive therapeutic target for neurological and psychiatric disorders, with a reduced risk of off-target effects.[3] This guide provides a comprehensive overview of the mechanism of action of PDE11A4 inhibitors, intended for researchers, scientists, and drug development professionals.

The Role of PDE11A4 in Cellular Signaling

PDE11A4 is a dual-specificity phosphodiesterase, meaning it can hydrolyze both cAMP and cGMP to their inactive 5'-monophosphate forms.[4][5] By doing so, it downregulates signaling pathways mediated by these second messengers. The precise regulation of cAMP and cGMP levels is crucial for normal cellular function.

cAMP-Mediated Signaling: The cAMP pathway is typically initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which synthesizes cAMP from ATP.[6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular processes.[6]

cGMP-Mediated Signaling: The cGMP pathway is often activated by nitric oxide (NO), which stimulates soluble guanylate cyclase to produce cGMP from GTP. cGMP then activates Protein Kinase G (PKG), which mediates physiological responses such as smooth muscle relaxation and vasodilation.[1]

PDE11A4 acts as a brake on these signaling cascades. By degrading cAMP and cGMP, it terminates the signal and allows the cell to return to its basal state.

Mechanism of Action of PDE11A4 Inhibitors

PDE11A4 inhibitors are small molecules that bind to the active site of the PDE11A4 enzyme, preventing it from hydrolyzing cAMP and cGMP.[1] This inhibition leads to an accumulation of intracellular cAMP and cGMP, thereby enhancing the signaling pathways they mediate.[1] The therapeutic potential of PDE11A4 inhibitors lies in their ability to restore or augment cyclic nucleotide signaling in pathological conditions where it may be dysregulated.

The inhibition of PDE11A4 can lead to a variety of downstream effects, including:

-

Activation of PKA and PKG pathways: Increased levels of cAMP and cGMP lead to the sustained activation of their respective protein kinases, PKA and PKG, and the phosphorylation of their downstream targets.[1]

-

Modulation of Gene Expression: Enhanced PKA signaling can lead to the phosphorylation and activation of CREB, a transcription factor involved in neuronal plasticity, learning, and memory.[6]

-

Regulation of Neuronal Function: In the hippocampus, PDE11A4 inhibition is hypothesized to enhance synaptic plasticity and improve cognitive functions. Studies in mouse models have shown that deletion of the Pde11a gene can affect social behaviors and memory.[4][7]

Quantitative Data on PDE11A4 Inhibitors

While information on a specific compound named "Pde11A4-IN-1" is not available in the provided search results, data for other known PDE11A inhibitors, such as the well-established PDE5/11 inhibitor tadalafil and novel pyrazolopyridine amide compounds, can provide a reference for potency and selectivity.

| Compound | Target | IC₅₀ (cAMP) | Selectivity Profile | Reference |

| Tadalafil | PDE11A4 | ~20-40 nM | Also inhibits PDE5 (IC₅₀ ~1-5 nM) | [3][8] |

| Pyrazolopyridine Amides | PDE11A4 | < 50 nM | High selectivity against PDEs 3, 4, 5, 6, and 10 | [9] |

| Compound 23b | PDE11A4 | Potent | 10-fold more potent in cell-based assays than tadalafil | [8] |

Table 1: Potency and Selectivity of Representative PDE11A4 Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols

The characterization of PDE11A4 inhibitors involves a combination of in vitro biochemical assays, cell-based assays, and in vivo studies.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency (IC₅₀) of a compound against PDE11A4.

Methodology:

-

Recombinant human PDE11A4 enzyme is used.

-

The enzyme is incubated with varying concentrations of the inhibitor.

-

The substrate, either cAMP or cGMP, is added to the reaction mixture.

-

The amount of hydrolyzed product (AMP or GMP) is quantified. This can be done using various methods, such as radioisotope-based assays (e.g., scintillation proximity assay) or fluorescence-based assays.

-

The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[8]

Cell-Based cAMP/cGMP Measurement Assay

Objective: To assess the ability of a compound to increase intracellular cAMP and cGMP levels in a cellular context.

Methodology:

-

A suitable cell line, often a neuronal cell line like HT22, is used.[10]

-

Cells are treated with the PDE11A4 inhibitor at various concentrations.

-

Cells are then stimulated to produce cAMP or cGMP (e.g., using forskolin to activate adenylyl cyclase or an NO donor to activate guanylate cyclase).

-

The cells are lysed, and the intracellular concentrations of cAMP and cGMP are measured using commercially available kits, such as ELISA or HTRF-based assays.

-

The increase in cyclic nucleotide levels in response to the inhibitor is quantified.[11]

Western Blotting for Downstream Signaling

Objective: To investigate the effect of PDE11A4 inhibition on downstream signaling pathways.

Methodology:

-

Cells or tissue samples are treated with the inhibitor.

-

Proteins are extracted and separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated forms of downstream targets, such as p-CREB, p-CamKIIα, or pS6.[4][7]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence.

-

The levels of phosphorylated proteins are quantified and normalized to a loading control (e.g., total protein or a housekeeping gene like actin).[12]

Visualizations

PDE11A4 Signaling Pathway

Caption: PDE11A4 signaling pathway and the mechanism of its inhibition.

Experimental Workflow for PDE11A4 Inhibitor Screening

References

- 1. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]

- 2. genecards.org [genecards.org]

- 3. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE11A - Wikipedia [en.wikipedia.org]

- 6. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Age-Related Increases in PDE11A4 Protein Expression Trigger Liquid–Liquid Phase Separation (LLPS) of the Enzyme That Can Be Reversed by PDE11A4 Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biologic that disrupts PDE11A4 homodimerization in hippocampus CA1 reverses age-related cognitive decline of social memories in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of Selective PDE11A4 Inhibitors: A Technical Guide

Introduction

Phosphodiesterase 11A4 (PDE11A4) is a dual-specificity phosphodiesterase (PDE) that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical intracellular second messengers.[1][2] The PDE11A gene has four isoforms, but only PDE11A4 is expressed in the brain.[3][4] Its expression is predominantly localized to neurons in the ventral hippocampal formation, a brain region crucial for the formation of long-term associative memories.[2][5][6] Research has shown that PDE11A4 expression increases with age in both rodents and humans, and this increase is linked to age-related cognitive decline.[1][2][3][6] Conversely, knockout mice lacking PDE11A do not exhibit these age-related memory deficits, suggesting that inhibiting PDE11A4 could be a promising therapeutic strategy for age-related cognitive disorders.[2][5]

This technical guide details the discovery and development of novel, potent, and selective PDE11A4 inhibitors, which for the purpose of this document will be exemplified by the pyrazolopyridine amide series and their successors, as specific "Pde11A4-IN-1" nomenclature is not yet established in the provided literature. We will explore the screening methodologies, lead optimization, and characterization of these compounds.

Discovery of Novel PDE11A4 Inhibitors

The initial search for PDE11A4 inhibitors was hampered by a lack of selective compounds. Tadalafil, an approved PDE5 inhibitor, was known to also inhibit PDE11A, but it lacked the required selectivity for targeted therapeutic development.[5][6] A significant breakthrough came from a novel, yeast-based high-throughput screening (HTS) of approximately 200,000 compounds.[5][6] This screen identified several chemotypes with submicromolar potency and at least 100-fold selectivity for PDE11A.[5]

Experimental Protocol: Yeast-Based High-Throughput Screen

This assay ingeniously links PDE11A4 activity to yeast survival and growth.

-

Yeast Strain Engineering: A yeast strain was engineered to express human PDE11A4. This strain also expresses orotidine monophosphate decarboxylase, an enzyme essential for growth on media lacking uracil but lethal on media containing 5-fluoroorotic acid (5FOA).[5][6]

-

Assay Principle: The activity of PDE11A4 modulates intracellular cyclic nucleotide levels, which in turn regulates Protein Kinase A (PKA). PKA activation is linked to the expression of the survival/death selection gene.

-

Screening Process:

-

Engineered yeast cells are grown in the presence of the test compounds.

-

PDE11A4 activity in the yeast promotes colony formation on plates lacking uracil but prevents growth in the presence of 5FOA.[5][6]

-

Inhibitors of PDE11A4 will therefore reverse this phenotype, allowing growth on 5FOA-containing media.

-

-

Secondary Assay: A supplementary assay measures the zone of inhibition on an agar plate, which helps to confirm the activity of selected compounds and provides an indication of their cell permeability and aqueous solubility.[5][6]

This HTS approach successfully identified four distinct chemotypes that served as the starting point for further optimization.[5]

Lead Optimization and Development

Following the HTS, one of the identified scaffolds, a pyrazolopyridine amide series, was selected for lead optimization. The initial efforts focused on improving potency and pharmaceutical properties.[2] This work led to the identification of compounds with more than a 10-fold improvement in potency.[2] One such example, referred to as compound 1 in the literature, was a potent and selective inhibitor but was found to be metabolically unstable due to the diethyl amide moiety.[1][7]

The subsequent development efforts focused on replacing the labile amide group with heterocyclic isosteres to enhance metabolic stability while retaining potency and selectivity.[1][8] This investigation revealed distinct structure-activity relationships and led to the identification of an orally bioavailable, brain-penetrant inhibitor, compound 4g , which demonstrated target engagement in the brains of mice.[1][8]

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activity of key compounds against PDE11A4 and other PDE families.

Table 1: In Vitro Inhibitory Potency (IC50) of Selected PDE11A4 Inhibitors

| Compound | PDE11A4 IC50 (nM) | PDE5 IC50 (nM) | PDE Selectivity (PDE5/PDE11A4) | Reference |

| Tadalafil | ~7.5 | ~1.8 | ~0.24 | [6] |

| Compound 1 | 0.8 | >1000 | >1250 | [1][7] |

| Compound 23b | 2.0 | >1000 | >500 | [6] |

| Compound 4g | 1.1 | >1000 | >900 | [8] |

Note: IC50 values are typically averages of multiple determinations. Selectivity is calculated as a ratio of IC50 values.

Table 2: Cellular Activity of PDE11A4 Inhibitors

| Compound | Cellular EC50 (µM) | Reference |

| Tadalafil | >10 | [7] |

| Compound 1 | 1.3 | [7] |

| Compound 4g | ~5.4 (estimated total brain exposure) | [8] |

Mechanism of Action and Signaling Pathways

PDE11A4 regulates neuronal function by hydrolyzing cAMP and cGMP. These cyclic nucleotides are crucial second messengers that activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various substrates to modulate processes like synaptic plasticity, gene expression, and memory consolidation.[6] By inhibiting PDE11A4, selective inhibitors prevent the breakdown of cAMP and cGMP, leading to their accumulation within the neuron. This elevation of cyclic nucleotide levels is thought to restore signaling pathways that are dampened by the age-related increase in PDE11A4 expression, thereby potentially reversing cognitive deficits.[6]

Key Experimental Protocols

Biochemical PDE Inhibition Assay

A common method to determine the IC50 values of inhibitors is the fluorescence polarization (FP) assay.[9]

-

Principle: The assay uses a fluorescein-labeled cAMP or cGMP (e.g., cAMP-FAM). This small molecule rotates rapidly in solution, resulting in low fluorescence polarization.[9]

-

Reaction: Recombinant human PDE11A4 hydrolyzes the cyclic nucleotide, freeing the phosphate group.[9]

-

Detection: A specific phosphate-binding agent is added. This agent binds to the hydrolyzed nucleotide, forming a large complex that rotates slowly and produces a high FP signal.[9]

-

Inhibition Measurement: The assay is performed with varying concentrations of the inhibitor. The concentration that reduces the enzyme activity by 50% is determined as the IC50 value. Compounds are typically first screened at fixed concentrations (e.g., 50 nM and 500 nM) to identify active molecules for full IC50 determination.[5][6]

In Vivo Target Engagement Study

To confirm that an inhibitor reaches its target in the brain and exerts a biological effect, in vivo target engagement studies are crucial.

-

Animal Model: C57BL/6J mice and corresponding Pde11a knockout mice are used.[8]

-

Dosing: The test compound (e.g., 4g ) is administered, often orally. The dose is calculated to achieve a brain concentration that approximates the cellular EC50.[8]

-

Tissue Collection: At the time of maximum brain concentration (Cmax), brain tissue (e.g., hypothalamus) is collected.[8]

-

Activity Measurement: The total cAMP-PDE catalytic activity is measured in the tissue homogenates.

-

Analysis: A significant reduction in cAMP-PDE activity in the wild-type mice treated with the compound, but not in the knockout mice, demonstrates specific on-target engagement of PDE11A4.[8]

Conclusion

The discovery and development of potent and selective PDE11A4 inhibitors represent a significant advancement in the pursuit of novel therapeutics for age-related cognitive decline. Starting from a sophisticated yeast-based high-throughput screen, medicinal chemistry efforts have successfully optimized initial hits into drug-like candidates. These compounds have demonstrated high potency, excellent selectivity, and crucial in vivo target engagement in preclinical models. The continued development of these inhibitors holds considerable promise for addressing the unmet medical need of an aging population experiencing cognitive impairments.

References

- 1. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologic that disrupts PDE11A4 homodimerization in hippocampus CA1 reverses age-related cognitive decline of social memories in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bpsbioscience.com [bpsbioscience.com]

The Role of Phosphodiesterase 11A4 in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 11A4 (PDE11A4) is a critical enzyme in the regulation of neuronal signaling, primarily through its hydrolysis of the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). As the only isoform of the PDE11A family expressed in the brain, PDE11A4 is predominantly localized within the hippocampal formation, a brain region integral to learning, memory, and mood regulation.[1][2] Its strategic location and function as a dual-specificity phosphodiesterase position it as a key modulator of synaptic plasticity and neuronal function. Notably, the expression of PDE11A4 increases with age, a phenomenon linked to age-related cognitive decline, making it a compelling target for therapeutic intervention in neurological and psychiatric disorders.[3][4] This guide provides an in-depth technical overview of the function, regulation, and experimental investigation of PDE11A4 in neuronal signaling.

Core Concepts: PDE11A4 Function and Regulation

PDE11A4 is a homodimer that hydrolyzes both cAMP and cGMP, thereby controlling the intracellular levels of these crucial second messengers.[5] By degrading cAMP and cGMP, PDE11A4 terminates their signaling cascades, which are initiated by neurotransmitters and other extracellular signals. This enzymatic activity directly influences a multitude of downstream signaling pathways critical for neuronal function.

Regional and Subcellular Localization

The expression of PDE11A4 is highly enriched in the ventral hippocampus (VHIPP) compared to the dorsal hippocampus (DHIPP), with reports of a two- to three-fold higher concentration in the ventral region.[1][6] Within neurons of the CA1 and subiculum subfields, PDE11A4 is found in the cytosol and is also associated with the membrane fraction.[1][7] This specific localization allows PDE11A4 to modulate distinct pools of cyclic nucleotides, thereby influencing localized signaling events within the neuron.

Quantitative Data Summary

The following tables summarize key quantitative data related to PDE11A4, providing a basis for comparative analysis and experimental design.

Table 1: Kinetic Properties of PDE11A4

| Substrate | Km (μM) | Vmax | Reference |

| cGMP | 0.52 | Similar to cAMP | [8] |

| cAMP | 1.04 | Similar to cGMP | [8] |

| cAMP | - | 8.1 ± 0.5 pmol 5'-AMP/min (for a related PDE) | [9] |

Note: Enzyme kinetics can vary based on experimental conditions and the specific recombinant protein or tissue preparation used.

Table 2: Regional Expression of PDE11A4 in the Mouse Hippocampus

| Brain Region | Relative mRNA Expression (% of Dorsal Hippocampus) | Relative Protein Expression (% of Dorsal Hippocampus) | Reference |

| Dorsal Hippocampus (DHIPP) | 100% | 100% | [1] |

| Ventral Hippocampus (VHIPP) | ~200-300% | ~300% | [1] |

Table 3: Effects of PDE11A4 Knockout on Neuronal Signaling in Mice

| Parameter | Genotype | Change in Ventral Hippocampus | Reference |

| Total cAMP-PDE Activity | PDE11A KO | ~8% decrease | [6] |

| cGMP Levels | PDE11A KO (males) | Trend towards an increase (not statistically significant) | [1] |

| Phosphorylation of S6 (pS6-235/236) | PDE11A KO | Significant reduction | [10] |

| Phosphorylation of CamKIIα | Social Isolation (reduces membrane PDE11A4) | Positive correlation with membrane PDE11A4 levels | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by PDE11A4 and a typical experimental workflow for its investigation.

Signaling Pathways Involving PDE11A4

Experimental Workflow for Investigating PDE11A4

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PDE11A4's role in neuronal signaling.

Protocol 1: Western Blotting for PDE11A4 and Phosphorylated Downstream Targets in Mouse Hippocampus

Objective: To quantify the protein levels of PDE11A4 and the phosphorylation status of its downstream targets (e.g., S6, CamKIIα) in hippocampal tissue from wild-type and PDE11A4 knockout mice.

Materials:

-

Dissected dorsal and ventral hippocampal tissue

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

4-12% Bis-Tris gels

-

Nitrocellulose membranes

-

Primary antibodies:

-

Anti-PDE11A4 (e.g., FabGennix 112AP)

-

Anti-phospho-S6 (Ser235/236)

-

Anti-total S6

-

Anti-phospho-CamKIIα

-

Anti-total CamKIIα

-

Anti-Actin or Anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Tissue Homogenization: Homogenize dissected hippocampal tissue on ice in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantification: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control. For phosphorylated proteins, normalize the phospho-signal to the total protein signal.

Protocol 2: In Situ Hybridization for PDE11A4 mRNA in Mouse Brain Sections

Objective: To visualize and quantify the expression of PDE11A4 mRNA in different regions of the mouse brain, particularly the hippocampus.

Materials:

-

Fresh-frozen or paraffin-embedded mouse brain sections on slides

-

DEPC-treated solutions

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense RNA probe for PDE11A4

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for colorimetric detection

-

Microscope

Procedure:

-

Tissue Preparation: Prepare cryosections or deparaffinize and rehydrate paraffin-embedded sections.

-

Permeabilization: Treat sections with Proteinase K to improve probe accessibility.

-

Prehybridization: Incubate sections in hybridization buffer to block non-specific binding sites.

-

Hybridization: Apply the DIG-labeled PDE11A4 antisense probe (and a sense probe as a negative control on separate sections) and incubate overnight in a humidified chamber at an optimized temperature (e.g., 65°C).

-

Post-Hybridization Washes: Perform a series of stringent washes to remove unbound probe.

-

Immunodetection:

-

Block non-specific antibody binding.

-

Incubate with an anti-DIG-AP antibody.

-

Wash to remove unbound antibody.

-

-

Signal Development: Incubate sections with NBT/BCIP substrate until the desired color intensity is reached.

-

Imaging: Mount the slides and visualize the signal using a bright-field microscope.

-

Quantification: For quantitative analysis, measure the optical density of the signal in different brain regions using imaging software.

Protocol 3: Social Odor Recognition Test in Mice

Objective: To assess social memory in wild-type and PDE11A4 knockout mice.

Materials:

-

Test mice (wild-type and PDE11A4 KO)

-

Novel stimulus mice (of a different strain)

-

Clean standard mouse cages

-

Bedding from the home cages of test and stimulus mice

-

Small, identical objects (e.g., plastic caps)

-

Stopwatch

-

Video recording system (optional)

Procedure:

-

Habituation: Individually house the test mouse in a clean cage for a designated period before the test.

-

Training Phase (Familiarization):

-

Place a small amount of bedding from the test mouse's home cage under one object (familiar odor).

-

Place a small amount of bedding from a novel stimulus mouse's cage under an identical object (novel social odor).

-

Introduce the test mouse to the cage containing both objects and allow it to explore for a set duration (e.g., 10 minutes).

-

Record the time spent actively investigating each object (sniffing within a close proximity).

-

-

Retention Interval: Return the test mouse to its home cage for a specific duration to test short-term (e.g., 30 minutes) or long-term (e.g., 24 hours) memory.

-

Testing Phase (Recall):

-

Present the test mouse with the same familiar odor object and a new novel social odor object (from a different stimulus mouse).

-

Record the time spent investigating each object.

-

-

Data Analysis: A mouse with intact social memory will spend significantly more time investigating the novel social odor compared to the familiar one during the testing phase. Calculate a discrimination index: (Time with novel odor - Time with familiar odor) / (Total exploration time).

Conclusion

PDE11A4 plays a highly localized and critical role in regulating neuronal signaling within the hippocampus. Its function in hydrolyzing both cAMP and cGMP places it at a nexus of pathways that govern social memory and mood. The age-dependent increase in PDE11A4 expression and its association with cognitive decline highlight its potential as a therapeutic target. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further elucidate the function of PDE11A4 and explore its therapeutic modulation for the treatment of neurological and psychiatric disorders.

References

- 1. pnas.org [pnas.org]

- 2. Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conserved age‐related increases in hippocampal PDE11A4 cause unexpected proteinopathies and cognitive decline of social associative memories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Olfactory Recognition Memory Test in Mice [bio-protocol.org]

- 6. Phosphodiesterase 11A in brain is enriched in ventral hippocampus and deletion causes psychiatric disease-related phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase 11A (PDE11A), Enriched in Ventral Hippocampus Neurons, is Required for Consolidation of Social but not Nonsocial Memories in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Pde11A4-IN-1: A Potent and Selective Chemical Probe for Exploring PDE11A4 Biology

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Pde11A4-IN-1, a potent and selective chemical probe for phosphodiesterase 11A4 (PDE11A4). This document details the biochemical and cellular characteristics of this compound and related compounds, outlines key experimental methodologies, and visualizes the intricate signaling pathways and research workflows associated with PDE11A4 inhibition. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting PDE11A4 in various pathological conditions, including age-related cognitive decline.

Introduction to PDE11A4

Phosphodiesterase 11A (PDE11A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2][3] The PDE11A gene encodes four splice variants, with PDE11A4 being the predominant isoform expressed in the brain.[3][4] Notably, PDE11A4 expression is highly enriched in the hippocampal formation, a brain region critical for learning and memory.[4][5][6] Research has shown that PDE11A4 expression increases with age in both rodents and humans, and this increase is linked to age-related deficits in associative memory.[5][6][7][8] Consequently, the development of potent and selective PDE11A4 inhibitors as chemical probes and potential therapeutics has become an area of significant interest.

This compound: A High-Affinity Chemical Probe

This compound (also referred to as compound 23b) has been identified as a potent and selective inhibitor of PDE11A4, making it a valuable tool for studying the enzyme's function.[9]

Biochemical Potency and Selectivity

The inhibitory activity of this compound and other reported PDE11A4 inhibitors has been characterized through various biochemical assays. The following tables summarize the quantitative data for key compounds, highlighting their potency (IC50) and selectivity against other phosphodiesterase families.

| Compound | PDE11A4 IC50 (nM) | Primary Reference |

| This compound (23b) | 12 | [9] |

| Compound 1 | <50 | [10][11][12] |

| Compound 4g | <50 | [10] |

| Tadalafil (2) | >50 (less potent) | [5][13] |

Table 1: Potency of Selected PDE11A4 Inhibitors

| Compound | PDE Selectivity Profile | Primary Reference |

| This compound | High selectivity over PDE1 | [9] |

| Compound 1 | Selective against a panel of other PDEs. | [10][13] |

| Compound 4g | Comparable PDE selectivity to compound 1; evaluated against PDEs 3, 4, 5, 6, and 10. | [10][11][12] |

| SMQ-02-57 | Highly selective for PDE11A4; at 500 nM, shows less than 20% inhibition of PDEs 3, 4, 5, 6, and 10. | [13] |

Table 2: Selectivity of PDE11A4 Inhibitors

Signaling Pathways and Experimental Workflows

To understand the biological context of PDE11A4 inhibition, it is crucial to visualize the associated signaling pathways and the experimental workflows used to characterize inhibitors like this compound.

Caption: PDE11A4 Signaling Pathway and Point of Inhibition.

The diagram above illustrates how PDE11A4 metabolizes cAMP and cGMP, thereby regulating downstream signaling cascades including PKA and PKG pathways. PDE11A4 also influences glutamatergic signaling, CamKII, protein synthesis, and the oxytocin pathway.[1][4][14] this compound acts by directly inhibiting the catalytic activity of PDE11A4, leading to an accumulation of cAMP and cGMP and modulation of these downstream effects.

References

- 1. The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation [frontiersin.org]

- 3. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline | Semantic Scholar [semanticscholar.org]

- 8. researchwithnj.com [researchwithnj.com]

- 9. This compound - Immunomart [immunomart.org]

- 10. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. PDE11A REGULATES SOCIAL BEHAVIORS AND IS A KEY MECHANISM BY WHICH SOCIAL EXPERIENCE SCULPTS THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pyrazolopyridine PDE11A4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 11A4 (PDE11A4) is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Its expression in the brain is uniquely restricted to the hippocampal formation, a region critical for learning and memory.[2][3] Notably, PDE11A4 expression increases with age in both rodents and humans, and this upregulation has been linked to age-related cognitive decline.[2][4][5] Consequently, the development of potent and selective PDE11A4 inhibitors presents a promising therapeutic strategy for mitigating age-related cognitive deficits.[4][5] Among the various chemical scaffolds investigated, pyrazolopyridines and related pyrazolopyrimidines have emerged as a promising class of PDE11A4 inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, detailed experimental protocols for their evaluation, and an overview of the relevant signaling pathways.

Structure-Activity Relationship (SAR) of Pyrazolopyridine and Pyrazolopyrimidine Analogues

The exploration of pyrazolopyridine and pyrazolopyrimidine scaffolds has yielded significant insights into the structural requirements for potent and selective PDE11A4 inhibition. Key modifications at various positions of the core structure have been systematically evaluated to understand their impact on inhibitory activity.

A recent study focused on the optimization of a pyrazolopyridine amide series of PDE11A4 inhibitors.[6] While potent, this series suffered from metabolic instability, prompting the investigation of heterocyclic amide isosteres.[6] This led to the discovery of compounds with comparable potency and improved metabolic stability.[6]

The following table summarizes the SAR data for a series of pyrazolopyridine and pyrazolopyrimidine derivatives, highlighting the impact of substitutions on PDE11A4 inhibition.

| Compound ID | Core Scaffold | R1 | R2 | R3 | IC50 (nM) for PDE11A4 | Notes |

| 1 | Pyrazolopyridine | Diethyl amide | Phenyl | Thiophene | Potent but metabolically unstable | [6] |

| 4 | Pyrazolopyridine | Varies | Varies | Thiophene | Starting point for optimization due to rapid oxidative metabolism | [4] |

| 11 | Pyrazolopyridine | Varies | Varies | H (desthiophenyl) | Inactive | [4] |

| 12 | Pyrazolopyridine | Varies | Varies | Cyano | Inactive | [4] |

| 13 | Pyrazolopyridine | Varies | Varies | Pyrrolidine | Inactive | [4] |

| 14a | Pyrazolopyrimidine | Varies | Varies | 2-thiazolyl | Active | [4] |

| 14b | Pyrazolopyrimidine | Varies | Varies | 5-substituted pyrazole | Superior activity | [4] |

| 14e | Pyrazolopyrimidine | Varies | Varies | 3-substituted pyrazole | Less active than 14b | [4] |

| 14f | Pyrazolopyrimidine | Varies | Varies | 4-substituted pyrazole | Less active than 14b | [4] |

| 15 | Pyrazolopyrimidine | Varies | Varies | 2-methyloxadiazole | Inactive | [4] |

| 23a | Pyrazolopyrimidine | Trifluoromethyl | Varies | Varies | Synthesized for SAR studies | [4] |

| 23b | Pyrazolopyrimidine | Difluoromethyl | Varies | Varies | Synthesized for SAR studies | [4] |

Table 1: Structure-Activity Relationship of Pyrazolopyridine and Pyrazolopyrimidine Derivatives as PDE11A4 Inhibitors. Data extracted from a study on the optimization of PDE11A4 inhibitors.[4]

The data clearly indicates that the C-6 heterocycle plays a crucial role in PDE11A4 inhibition.[4] Removal of the thiophene ring or replacement with small substituents like cyano or pyrrolidine leads to a loss of activity.[4] Among aromatic heterocycles, 5-substituted pyrazoles were found to be superior to other regioisomers and a 2-thiazolyl analogue.[4]

PDE11A4 Signaling Pathway

PDE11A4 regulates intracellular signaling cascades by degrading cAMP and cGMP.[1] Its activity influences downstream pathways crucial for neuronal function and plasticity. Deleting PDE11A has been shown to trigger changes in the oxytocin signaling pathway, which is vital for regulating social behaviors.[1][7] Furthermore, PDE11A4 modulates glutamatergic and calcium/calmodulin-dependent kinase II (CamKII) signaling, as well as protein synthesis.[1][4] Therapeutically targeting PDE11A4 could selectively restore normal cyclic nucleotide signaling in the hippocampus, potentially alleviating cognitive deficits with minimal off-target effects.[3]

Caption: PDE11A4 signaling pathway overview.

Experimental Protocols

The evaluation of pyrazolopyridine and other potential PDE11A4 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular activity.

In Vitro Enzyme Inhibition Assay

A commonly used method for determining the half-maximal inhibitory concentration (IC50) is the Ba(OH)2 precipitation method using recombinant human PDE enzymes.[8]

Materials:

-

Recombinant human PDE11A4 (and other PDE isoforms for selectivity profiling)

-

[3H]-cAMP or [3H]-cGMP as substrate

-

Assay buffer (e.g., 20mM Tris-HCl, 10mM MgCl2)

-

Test compounds (inhibitors)

-

Snake venom nucleotidase

-

Dowex resin

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction plate, combine the assay buffer, [3H]-labeled substrate (e.g., 240 nM cAMP for PDE11A4), and the test compound at various concentrations.[8]

-

Initiate the reaction by adding the recombinant PDE11A4 enzyme.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes).[9]

-

Terminate the reaction by adding a stop solution (e.g., by boiling).

-

Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

-

Add a slurry of Dowex resin to bind the unreacted charged substrate.

-

Centrifuge the mixture to pellet the resin.

-

Transfer the supernatant containing the [3H]-labeled nucleoside to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., AAT Bioquest's online IC50 calculator).[8]

Substrate concentrations are typically set to approximately 0.1 times the Michaelis constant (KM) for each enzyme, allowing the IC50 values to approximate the inhibitory constant (Ki).[8]

Cell-Based PDE Activity Assay

Cell-based assays are crucial for confirming that the inhibitors can penetrate the cell membrane and engage the target in a cellular environment.

Materials:

-

Cell line expressing PDE11A4 (e.g., HT22 hippocampal cells)[10]

-

Cell culture medium and reagents

-

Test compounds

-

PDE assay buffer (20mM Tris-HCl, 10mM MgCl2)[11]

-

Tissue sonicator

-

Protein quantification assay kit (e.g., DC Protein Assay Kit)[11]

-

Radiolabeled substrate ([3H]-cAMP or [3H]-cGMP)

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with the test compounds or vehicle for a specified duration (e.g., 1 hour).[11]

-

Remove the media and harvest the cells in PDE assay buffer.[11]

-

Homogenize the cells using a tissue sonicator.[11]

-

Determine the total protein concentration of the cell lysates.[11]

-

Perform the PDE activity assay on the cell lysates using the radiotracer method described in the in vitro protocol, using a specific amount of total protein (e.g., 3 µg) per reaction.[11]

-

Calculate the PDE activity and the inhibitory effect of the compounds.

Yeast-Based High-Throughput Screening Assay

A yeast-based assay has been developed for high-throughput screening of PDE11A4 inhibitors.[8] This assay utilizes a yeast strain engineered to express human PDE11A4, where the enzyme's activity is linked to cell growth under specific media conditions.[8]

Principle:

-

The yeast strain expresses human PDE11A4, allowing exogenous cGMP to activate PKA.[8]

-

The strain also expresses orotidine monophosphate decarboxylase, which is required for growth on media lacking uracil but prevents growth on media containing 5-fluoroorotic acid (5FOA).[8]

-

PDE11A4 activity promotes colony formation on uracil-deficient plates but inhibits growth in the presence of 5FOA.[8]

-

Inhibitors of PDE11A4 will therefore alter the growth phenotype, and the half-maximal effective concentration (ED50) in this assay correlates with the IC50 values from biochemical assays.[8]

This high-throughput method is often supplemented with a zone of inhibition assay on agar plates to further evaluate promising compounds.[8]

Conclusion

The pyrazolopyridine and pyrazolopyrimidine scaffolds represent a viable starting point for the development of potent and selective PDE11A4 inhibitors. The SAR studies have highlighted the critical role of the C-6 substituent in achieving high-affinity binding. The detailed experimental protocols provided herein offer a robust framework for the identification and characterization of novel PDE11A4 inhibitors. Continued optimization of these scaffolds, guided by a thorough understanding of their SAR and the underlying biology of PDE11A4, holds significant promise for the development of novel therapeutics for age-related cognitive decline.

References

- 1. The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologic that disrupts PDE11A4 homodimerization in hippocampus CA1 reverses age-related cognitive decline of social memories in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE11A REGULATES SOCIAL BEHAVIORS AND IS A KEY MECHANISM BY WHICH SOCIAL EXPERIENCE SCULPTS THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Age-Related Increases in PDE11A4 Protein Expression Trigger Liquid–Liquid Phase Separation (LLPS) of the Enzyme That Can Be Reversed by PDE11A4 Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Pde11A4-IN-1

An in vitro assay protocol for Pde11A4-IN-1 is not publicly available. The following is a representative application note and protocol based on established methods for evaluating phosphodiesterase (PDE) inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 11A4 (PDE11A4) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways. The dysregulation of PDE11A4 has been implicated in several pathological conditions, making it a target for therapeutic intervention. This document provides a detailed protocol for an in vitro assay to determine the potency and selectivity of a test compound, designated here as this compound, against human PDE11A4.

Signaling Pathway of PDE11A4

The diagram below illustrates the role of PDE11A4 in modulating cAMP and cGMP signaling pathways. The enzyme catalyzes the hydrolysis of these cyclic nucleotides to their inactive 5'-monophosphate forms, thus terminating their signaling.

Pde11A4-IN-1 solubility and preparation for experiments

Application Notes and Protocols: Pde11A4-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of this compound, a selective inhibitor of Phosphodiesterase 11A4 (PDE11A4). The protocols outlined below are intended to guide researchers in the effective use of this compound in various experimental settings.

Chemical Properties and Solubility

This compound is a small molecule inhibitor of PDE11. Proper handling and storage are crucial for maintaining its activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₀ClN₃O₃S |

| Molecular Weight | 359.79 g/mol |

| CAS Number | 522652-41-1 |

| Appearance | Light yellow to yellow solid |

Table 2: Solubility of this compound

| Solvent | Concentration | Notes |

| DMSO | ≥ 2.5 mg/mL (6.95 mM) | Requires sonication and warming to 60°C. Use freshly opened DMSO as it is hygroscopic.[1] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution.[1] |

| 10% DMSO / 90% Corn Oil | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution.[1] |

Storage and Stability

Proper storage is essential to prevent degradation of the compound.

Table 3: Storage Conditions for this compound

| Form | Storage Temperature | Stability Period |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Note: To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol details the preparation of stock solutions for in vitro and in vivo experiments.

1.1. High-Concentration Stock Solution (in DMSO)

-

To prepare a 10 mM stock solution, add 2.7794 mL of high-quality, anhydrous DMSO to 10 mg of this compound powder.

-

To aid dissolution, warm the solution to 60°C and use an ultrasonic bath.[1]

-

Ensure the compound is fully dissolved before use.

-

Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

1.2. Working Solutions for In Vivo Dosing

-

Aqueous Formulation:

-

Oil-Based Formulation:

Caption: Workflow for preparing this compound stock and dosing solutions.

Understanding the Target: PDE11A4 Signaling Pathway

PDE11A is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] Its isoform, PDE11A4, is predominantly expressed in the hippocampus, a brain region critical for memory and mood regulation.[3][4] By degrading cAMP and cGMP, PDE11A4 modulates downstream signaling cascades, including those involving Protein Kinase A (PKA) and Protein Kinase G (PKG).

Inhibition of PDE11A4 is expected to increase intracellular levels of cAMP and cGMP, thereby activating PKA and PKG signaling. This can influence a variety of cellular processes, including glutamatergic signaling, calcium/calmodulin-dependent kinase II (CamKII) activity, and protein synthesis.[2][5] Furthermore, PDE11A has been shown to be a key regulator of the oxytocin signaling pathway, which is crucial for social behaviors.[6]

Caption: PDE11A4 degrades cAMP and cGMP; inhibitors block this action.

Protocol 2: In Vitro PDE11A4 Activity Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on recombinant human PDE11A4. Commercial kits are available for this purpose, often employing fluorescence polarization (FP).[4]

Materials:

-

Recombinant human PDE11A4 enzyme

-

This compound (prepared as a dilution series in DMSO)

-

PDE assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂)[7]

-

Fluorescently labeled substrate (e.g., cAMP-FAM)

-

Binding agent (for FP-based assays)

-

96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a dilution series of this compound in DMSO. Further dilute the compounds in PDE assay buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the recombinant PDE11A4 enzyme to each well, except for the "no enzyme" control wells.

-

Initiate the reaction by adding the fluorescently labeled substrate (e.g., cAMP-FAM).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the binding agent, which will bind to the hydrolyzed substrate.[4]

-

Read the fluorescence polarization on a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Table 4: Reference IC₅₀ Values for Known PDE11A Inhibitors

| Compound | Target | IC₅₀ (µM) | Assay Type |

| Tadalafil | PDE11A4 | 0.05 | Pure enzyme assay (cGMP)[7] |

| BC11-38 | PDE11A4 | 0.28 | Pure enzyme assay[7] |

Protocol 3: Cell-Based Assays

This protocol describes how to treat a relevant cell line (e.g., HT-22 hippocampal cells) with this compound to study its effects on cellular signaling.

Materials:

-

Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)[9]

-

This compound stock solution

-

Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5; 2 mM MgCl₂ with protease and phosphatase inhibitors)[8]

-

Reagents for downstream analysis (e.g., Western blotting, cAMP/cGMP ELISA)

Procedure:

-

Cell Culture: Culture HT-22 cells in appropriate flasks until they reach 65–90% confluency.[9]

-

Plating: Plate the cells in multi-well plates at a suitable density one day before the experiment.

-

Treatment: On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 1 hour).[7]

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well.

-

Scrape the cells and collect the lysate.

-

Sonicate the samples to ensure complete lysis.[7]

-

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., DC Protein Assay).[7][8]

-

Downstream Analysis: The lysates can now be used for various downstream analyses:

-

Western Blotting: To analyze changes in the phosphorylation status of downstream targets like CamKII or S6 ribosomal protein.[10]

-

cAMP/cGMP Measurement: To directly measure the increase in cyclic nucleotide levels using ELISA or other immunoassay kits.

-

Caption: General workflow for studying this compound effects in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PDE11A REGULATES SOCIAL BEHAVIORS AND IS A KEY MECHANISM BY WHICH SOCIAL EXPERIENCE SCULPTS THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Age-Related Increases in PDE11A4 Protein Expression Trigger Liquid–Liquid Phase Separation (LLPS) of the Enzyme That Can Be Reversed by PDE11A4 Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Biologic that disrupts PDE11A4 homodimerization in hippocampus CA1 reverses age-related cognitive decline of social memories in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation [frontiersin.org]

Determining the IC50 Value of PDE11A4 Inhibitors: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphodiesterase 11A4 (PDE11A4) is a dual-specificity phosphodiesterase that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its expression in the brain is primarily localized to the hippocampal formation, a region critical for learning and memory.[2][3] Dysregulation of PDE11A4 has been implicated in age-related cognitive decline, making it an attractive therapeutic target.[3][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of investigational compounds, such as Pde11A4-IN-1, against human PDE11A4.

Data Presentation: IC50 Values of Known PDE11A4 Inhibitors

The following table summarizes the IC50 values for several known inhibitors of PDE11A4, providing a reference for newly identified compounds.

| Compound | PDE11A4 IC50 (nM) | Substrate Used | Notes |

| Tadalafil (1) | - | - | A known PDE5 inhibitor that also inhibits PDE11A.[4][5] |

| Difluoromethyl analogue (23b) | 12 | cAMP | Showed approximately 4- to 5-fold more potency compared to methyl analogues.[4] |

| Compound 11 | < 50 | cAMP | A nitrile intermediate with potent PDE11A4 inhibition.[6] |

| Compound 12 | < 50 | cAMP | A nitrile intermediate with potent PDE11A4 inhibition.[6] |

| Various 1,3,4-triazoles (10a-d) | < 50 | cAMP | Showed good PDE11A4 potency.[6] |

Note: IC50 values are often determined as an average of multiple independent experiments.[4]

Experimental Protocols

Biochemical Assay for PDE11A4 IC50 Determination

This protocol outlines a common method for determining the potency of an inhibitor against purified human PDE11A4 enzyme.

Materials:

-

Purified recombinant human PDE11A4 enzyme

-

Assay buffer (e.g., Tris-HCl based buffer with appropriate pH and salt concentrations)

-

Substrate: cAMP or cGMP

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection reagents (e.g., commercially available PDE assay kits)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (this compound) in the assay buffer. It is common to screen compounds at initial concentrations of 50 nM and 500 nM to determine if a full IC50 curve is necessary.[4][5]

-

Enzyme Preparation: Dilute the purified human PDE11A4 enzyme to the desired concentration in cold assay buffer. The final concentration should be within the linear range of the assay.

-

Assay Reaction: a. In a microplate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add the diluted PDE11A4 enzyme to all wells except the negative control. c. Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes). d. Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP). The final substrate concentration should be at or below the Michaelis-Menten constant (Km) for accurate Ki determination if desired. e. Incubate the reaction for a defined period, ensuring the reaction remains in the linear phase.

-

Detection: a. Stop the reaction according to the manufacturer's instructions of the assay kit. b. Add the detection reagents. These kits typically involve a secondary enzyme that converts the product of the PDE reaction (AMP or GMP) into a detectable signal (e.g., luminescence, fluorescence, or absorbance).

-

Data Analysis: a. Measure the signal using a microplate reader. b. Subtract the background signal (negative control) from all other readings. c. Calculate the percent inhibition for each concentration of the test compound relative to the positive control (100% activity). d. Plot the percent inhibition against the logarithm of the inhibitor concentration. e. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Mandatory Visualizations

PDE11A4 Signaling Pathway

Experimental Workflow for IC50 Determination

References

- 1. The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologic that disrupts PDE11A4 homodimerization in hippocampus CA1 reverses age-related cognitive decline of social memories in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pde11A4-IN-1 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Pde11A4-IN-1, a potent and selective inhibitor of the phosphodiesterase 11A4 (PDE11A4) isoform, in neuroscience research. PDE11A4 is a dual-specificity phosphodiesterase that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its expression in the brain is largely restricted to the hippocampal formation, a region critical for memory and mood regulation.[1][2][3][4] This localized expression makes PDE11A4 an attractive therapeutic target for neurological and psychiatric disorders with minimal off-target effects.[1][5]

This compound, also identified as compound 23b in scientific literature, has emerged from recent drug discovery efforts as a valuable chemical probe to investigate the function of PDE11A4 in various physiological and pathological processes.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, facilitating its effective application in experimental design.

Table 1: In Vitro Potency and Physicochemical Properties of this compound

| Parameter | Value | Reference |

| Product Name | This compound | [6] |

| Catalog Number | HY-156434 | [1] |

| CAS Number | 3027607-92-4 | [6] |

| Target | PDE11A4 | [6] |

| IC₅₀ | 12 nM | [6] |

| Molecular Formula | C₂₂H₂₂F₂N₆O | [6] |

| Molecular Weight | 424.45 g/mol | [6] |

Table 2: Selectivity Profile of this compound

This compound demonstrates high selectivity for PDE11A4 over other phosphodiesterase families, which is a critical attribute for a chemical probe to ensure that observed biological effects are attributable to the inhibition of the intended target.[6]

| PDE Isoform | Selectivity vs. PDE11A4 | Reference |

| PDE1 | High | [6] |

| PDE2 | High | [6] |

| PDE7 | High | [6] |

| PDE8 | High | [6] |

| PDE9 | High | [6] |

Experimental Protocols

The following are detailed protocols for key experiments in neuroscience research utilizing this compound. These protocols are based on established methodologies for studying PDE inhibitors.

Protocol 1: In Vitro PDE11A4 Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified PDE11A4 enzyme.

Materials:

-

Purified recombinant human PDE11A4 enzyme

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and BSA)

-

³H-cAMP or ³H-cGMP as a substrate

-

Snake venom nucleotidase

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a 96-well plate, add the assay buffer, purified PDE11A4 enzyme, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP).

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is within the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.

-

Incubate the mixture at 30°C.

-

Separate the radiolabeled product from the unreacted substrate using ion-exchange chromatography (e.g., Dowex resin).

-

Add a scintillation cocktail to the eluted product and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell-Based cAMP/cGMP Measurement Assay

This protocol measures the effect of this compound on intracellular cyclic nucleotide levels in a cellular context.

Materials:

-

Hippocampal cell line (e.g., HT-22) or primary hippocampal neurons.[7]

-

This compound (dissolved in DMSO)

-

Cell culture medium

-

Forskolin (to stimulate cAMP production) or a nitric oxide donor (e.g., SNP) to stimulate cGMP production

-

Lysis buffer

-

cAMP or cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with forskolin or a nitric oxide donor to increase basal cyclic nucleotide levels.

-

After stimulation, aspirate the medium and lyse the cells with the provided lysis buffer from the EIA kit.

-

Determine the intracellular cAMP or cGMP concentration in the cell lysates using the EIA kit according to the manufacturer's instructions.

-

Normalize the cyclic nucleotide levels to the total protein concentration in each sample.

-

Analyze the dose-dependent effect of this compound on cAMP/cGMP accumulation.

Protocol 3: Western Blot Analysis of Downstream Signaling Pathways

This protocol assesses the impact of this compound on the phosphorylation status of key proteins in PDE11A4-regulated signaling pathways, such as the CamKII and S6 ribosomal protein pathways.[6]

Materials:

-

Hippocampal tissue lysates or cultured hippocampal cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against p-CamKIIα, total CamKIIα, p-S6 (Ser235/236), and total S6.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cultured cells or administer this compound in vivo to animal models.

-

Harvest cells or dissect hippocampal tissue and prepare protein lysates using lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound research.

Caption: PDE11A4 signaling pathway and the inhibitory action of this compound.

Caption: In vitro experimental workflow for studying this compound.

Caption: Logical flow of PDE11A4 function and its inhibition by this compound.

References

Application Notes and Protocols for Assessing Brain Penetrance of Pde11A4-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies available for assessing the brain penetrance of Pde11A4-IN-1, a selective inhibitor of phosphodiesterase 11A4 (PDE11A4). Accurate determination of the ability of this compound to cross the blood-brain barrier (BBB) is critical for its development as a potential therapeutic agent for central nervous system (CNS) disorders.[1][2][3] The following sections detail in silico, in vitro, and in vivo approaches, complete with experimental protocols and data presentation guidelines.

Introduction to this compound and Brain Penetrance

Pde11A4 is a dual-specificity phosphodiesterase that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5][6] It is highly expressed in the hippocampus and has been identified as a target for age-related memory disorders.[7][8][9] this compound is a small molecule inhibitor designed to target this enzyme. For this compound to be effective in treating neurological conditions, it must penetrate the blood-brain barrier to reach its target in the CNS. The extent of brain penetration is a key factor in CNS drug discovery and is often quantified by the unbound brain-to-plasma concentration ratio (Kp,uu).[1][3]

Methodologies for Assessing Brain Penetrance

A multi-tiered approach, combining in silico, in vitro, and in vivo methods, is recommended for a thorough assessment of this compound brain penetrance.

2.1. In Silico Prediction

Computational models can provide an early indication of a compound's potential to cross the BBB. These models are based on the physicochemical properties of known CNS and non-CNS drugs.[1]

-

CNS Multiparameter Optimization (MPO) Score: This algorithm scores compounds based on six key physicochemical properties: molecular weight (MW), lipophilicity (cLogP), distribution coefficient (cLogD), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center. A higher MPO score (typically ≥ 4 on a scale of 0-6) is desirable for CNS drug candidates.[1]

2.2. In Vitro Assessment

In vitro models are used to assess passive permeability and the potential for active efflux by transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2][3]

-

Madin-Darby Canine Kidney Cells Transfected with the Multi-Drug Resistance Gene (MDCK-MDR1) Assay: This is a widely used assay to determine the permeability and efflux potential of a compound.[1][2][3] The apparent permeability (Papp) is measured in both the apical to basolateral (A-B) and basolateral to apical (B-A) directions. The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), indicates whether the compound is a substrate for efflux transporters. An ER > 2 is generally considered indicative of active efflux.

2.3. In Vivo Measurement

In vivo studies in preclinical animal models provide the most accurate assessment of brain penetration.[1][3]

-

In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of transport across the BBB under tightly controlled conditions, independent of peripheral pharmacokinetics.[10][11]

-

Brain Microdialysis: This method enables the sampling of unbound drug concentrations in the brain's interstitial fluid in awake, freely-moving animals, providing a dynamic measure of brain exposure over time.[12][13][14][15]

-

Cassette Dosing with LC-MS/MS Analysis: This high-throughput approach involves administering a mixture of compounds to a small number of animals and then measuring the concentrations of each compound in the plasma and brain homogenate at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18][19][20] This method is efficient for comparing the brain penetration of multiple compounds.[16][17][18][19]

Data Presentation

Quantitative data from brain penetrance studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

| Parameter | This compound (Hypothetical Data) | Reference Compound (e.g., Diazepam) | Method | Significance |

| Molecular Weight (Da) | 350 | 284.7 | N/A | Influences passive diffusion. |

| cLogP | 2.5 | 2.8 | In Silico | Measures lipophilicity. |

| TPSA (Ų) | 60 | 32.7 | In Silico | Polar surface area, affects permeability. |

| CNS MPO Score | 5.0 | 5.5 | In Silico | Overall CNS drug-like properties. |

| Papp (A-B) (10⁻⁶ cm/s) | 15 | 20 | MDCK-MDR1 | Apparent permeability. |

| Efflux Ratio (ER) | 1.5 | 1.2 | MDCK-MDR1 | Indicates potential for active efflux. |

| Kp (Total Brain/Total Plasma) | 1.2 | 2.5 | In Vivo | Overall brain distribution. |

| Kp,uu (Unbound Brain/Unbound Plasma) | 0.8 | 1.0 | In Vivo | True measure of BBB penetration. |

Experimental Protocols

4.1. Protocol for In Situ Brain Perfusion in Rats

This protocol is adapted from established methods to determine the brain uptake of this compound.[10][11]

Materials:

-

Anesthetized rats (e.g., Sprague-Dawley, 250-300g)

-

Perfusion buffer (e.g., modified Ringer's solution) containing this compound

-

Perfusion pump

-

Surgical instruments

-

Brain tissue homogenizer

-

LC-MS/MS system

Procedure:

-

Anesthetize the rat and expose the common carotid artery.

-

Insert a cannula into the artery and begin perfusion with the buffer containing this compound at a constant flow rate.

-

After a short perfusion period (e.g., 1-5 minutes), decapitate the animal and collect the brain.

-

Homogenize the brain tissue and analyze the concentration of this compound using a validated LC-MS/MS method.

-

Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.

4.2. Protocol for Brain Microdialysis in Freely Moving Rats

This protocol allows for the determination of unbound this compound concentrations in the brain.[12][13][14][15][21]

Materials:

-

Rats with surgically implanted guide cannulae targeting a specific brain region (e.g., hippocampus)

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

LC-MS/MS system

Procedure:

-

Insert a microdialysis probe through the guide cannula into the brain of an awake, freely-moving rat.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1 µL/min).

-

Administer this compound systemically (e.g., intravenously or orally).

-

Collect dialysate samples at regular intervals.

-

Analyze the concentration of this compound in the dialysate samples using LC-MS/MS.

-

Concurrently, collect blood samples to determine the plasma concentration of this compound.

-

Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).

4.3. Protocol for Cassette Dosing and LC-MS/MS Analysis

This protocol is a high-throughput method to assess brain penetration.[16][17][18][19][20]

Materials:

-

Mice (e.g., C57BL/6)

-

A "cassette" solution containing this compound and other reference compounds in a suitable vehicle

-

Dosing syringes

-

Equipment for blood and brain tissue collection

-

LC-MS/MS system with a validated method for the simultaneous quantification of all compounds in the cassette.[20]

Procedure:

-

Administer the cassette dose to a group of mice (n=3-4 per time point) via a relevant route (e.g., subcutaneous or oral).[16][18]

-

At predetermined time points (e.g., 0.25, 1, 3 hours), euthanize the animals and collect blood and brain tissue.[16][19]

-

Separate plasma from the blood samples.

-

Homogenize the brain tissue.

-

Extract all compounds from the plasma and brain homogenates.

-

Analyze the concentrations of all compounds in the extracts using LC-MS/MS.

-

Calculate the brain-to-plasma concentration ratio (Kp) for each compound at each time point.

Visualizations

5.1. PDE11A Signaling Pathway

Caption: Simplified PDE11A signaling pathway.

5.2. Experimental Workflow for Brain Penetrance Assessment

Caption: Workflow for assessing brain penetrance.

References

- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]

- 3. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]